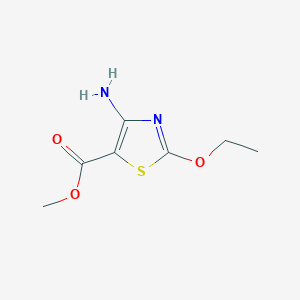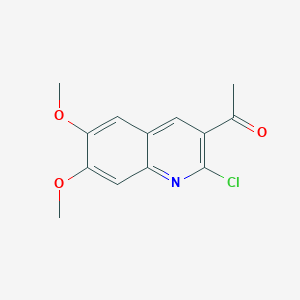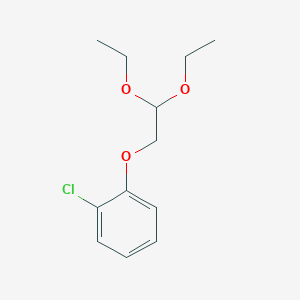
2-Sulfamoilacetato de etilo
Descripción general
Descripción
Ethyl 2-sulfamoylacetate is an organic compound with the molecular formula C4H9NO4S It is a sulfonamide derivative, characterized by the presence of an ethyl ester group and a sulfamoyl group attached to an acetate backbone
Aplicaciones Científicas De Investigación
Ethyl 2-sulfamoylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
Target of Action
Ethyl 2-sulfamoylacetate primarily targets the urea cycle enzyme . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia. This process is important for the removal of excess nitrogen created by the use of amino acids for energy production.
Mode of Action
As an inhibitor of the urea cycle enzyme, ethyl 2-sulfamoylacetate interferes with the normal function of this enzyme, thereby affecting the conversion of ammonia to urea . This interaction results in the accumulation of ammonia in the body, a condition known as hyperammonemia.
Biochemical Pathways
The primary biochemical pathway affected by ethyl 2-sulfamoylacetate is the urea cycle . By inhibiting the urea cycle enzyme, this compound disrupts the normal conversion of ammonia to urea, leading to an excess level of ammonia in the body. The downstream effects of this disruption can include neurological disturbances, as high levels of ammonia in the blood can lead to brain damage and other neurological problems.
Result of Action
The primary result of ethyl 2-sulfamoylacetate’s action is the development of hyperammonemia , a condition characterized by an excess level of ammonia in the body . This can lead to a variety of symptoms, including fatigue, nausea, vomiting, and in severe cases, neurological problems such as seizures and coma.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-Sulfamoylacetate plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urea cycle . This interaction with the urea cycle suggests that Ethyl 2-Sulfamoylacetate may have a potential role in the regulation of nitrogen metabolism in the body.
Metabolic Pathways
Ethyl 2-Sulfamoylacetate is involved in the urea cycle, a crucial metabolic pathway in the body that helps eliminate excess nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-sulfamoylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-(chlorosulfonyl)acetate with hexamethyldisilazane in dichloromethane under ice-cooling conditions. The mixture is then stirred and the solvent is removed under reduced pressure. The resulting oily residue is dissolved in ethanol and stirred to yield ethyl 2-sulfamoylacetate .
Industrial Production Methods: Industrial production of ethyl 2-sulfamoylacetate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-sulfamoylacetate undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: It can react with aldehydes or ketones to form condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Produces 2-sulfamoylacetic acid and ethanol.
Condensation: Forms various condensation products depending on the reactants.
Comparación Con Compuestos Similares
Ethyl 2-chloroacetate: Similar ester structure but with a chloro group instead of a sulfamoyl group.
Ethyl 2-aminoacetate: Contains an amino group instead of a sulfamoyl group.
Ethyl 2-hydroxyacetate: Features a hydroxy group in place of the sulfamoyl group.
Uniqueness: Ethyl 2-sulfamoylacetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of sulfonamide-based pharmaceuticals and other bioactive compounds .
Propiedades
IUPAC Name |
ethyl 2-sulfamoylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUPBHNRKOZUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)




![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)







![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)
